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(2-Iodothiophen-3-yl)methanamine

Cat. No.: B13331327
M. Wt: 239.08 g/mol
InChI Key: VEGOZTIAUOWSGD-UHFFFAOYSA-N
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Description

Significance of Iodinated Thiophene (B33073) Scaffolds in Modern Synthetic Chemistry

Thiophene and its derivatives are recognized as "privileged" structures in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov Thiophene-containing molecules have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. nih.govnih.gov The thiophene ring is a bioisostere of the benzene (B151609) ring, often used to improve the pharmacokinetic profile of a drug candidate.

The introduction of an iodine atom onto the thiophene ring, creating an iodinated scaffold, dramatically enhances its synthetic value. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and include:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

This reactivity makes iodinated thiophenes, such as the core of (2-Iodothiophen-3-yl)methanamine, highly valuable intermediates for assembling complex, polyfunctionalized molecules from simpler, readily available precursors. nih.gov The iodine atom serves as a synthetic handle that can be precisely replaced with a wide array of other functional groups or molecular fragments.

Strategic Utility of the Methanamine Moiety as a Functional Handle

The methanamine group (-CH₂NH₂) attached to the thiophene ring provides a second, distinct point for chemical modification. nih.gov As a primary amine, it is nucleophilic and basic, allowing it to participate in a host of chemical transformations separate from the reactions at the iodinated position.

Key reactions involving the methanamine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

This functional handle is crucial in drug discovery for modulating a compound's properties. For instance, converting the amine to various amides or substituted amines can systematically alter its solubility, polarity, hydrogen bonding capacity, and ability to interact with biological targets like enzymes or receptors. This derivatization is a key strategy in the optimization of lead compounds in medicinal chemistry.

Overview of Current Research Trajectories and Future Directions for this compound Derivatives

While direct research on this compound is not extensively documented, the known chemistry of its constituent parts points toward clear future applications. The compound is an ideal starting material for the synthesis of 3-(aminomethyl)-2-substituted-thiophene libraries.

A likely research trajectory involves a two-pronged synthetic approach:

Scaffold Elaboration: Utilizing the iodine atom for cross-coupling reactions to introduce a variety of substituents at the 2-position of the thiophene ring.

Functional Group Modification: Derivatizing the aminomethyl group to fine-tune the molecule's physicochemical and pharmacological properties.

This strategy would enable the rapid generation of a large number of structurally diverse molecules for screening in various biological assays. For example, derivatives could be designed as ligands for adenosine (B11128) receptors, a field where thieno[2,3-b]pyridines have shown promise, or as potential antihypertensive agents, following the precedent of thienopyrimidinedione derivatives. nih.govnih.gov The combination of a stable, biologically relevant core (thiophene) with two orthogonal, versatile functional handles makes this compound a highly promising, albeit currently under-explored, platform for innovation in chemical synthesis and drug discovery.

Chemical Compound Data

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₅H₆INS
Molar Mass 239.08 g/mol
IUPAC Name This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6INS B13331327 (2-Iodothiophen-3-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6INS

Molecular Weight

239.08 g/mol

IUPAC Name

(2-iodothiophen-3-yl)methanamine

InChI

InChI=1S/C5H6INS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2

InChI Key

VEGOZTIAUOWSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CN)I

Origin of Product

United States

Exploration of Chemical Reactivity and Transformation Pathways of 2 Iodothiophen 3 Yl Methanamine

Reactivity Profile of the Iodinated Thiophene (B33073) Nucleus

The presence of both an iodine atom and an aminomethyl group on the thiophene ring dictates its reactivity. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, while the carbon-iodine bond and C-H bonds offer handles for various metal-catalyzed transformations. researchgate.net

Directed Ortho Metalation (DoM) Strategies for Ring Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles. baranlab.org

For (2-Iodothiophen-3-yl)methanamine, the primary amine of the methanamine group can act as a directing group after suitable protection (e.g., as a carbamate). This directs lithiation to the C4 position of the thiophene ring. The iodine at the C2 position can also influence the regioselectivity of metalation. The relative directing ability of these groups and the reaction conditions play a crucial role in determining the site of functionalization.

Reactant Reagent Product Reference
Protected this compoundn-Butyllithium, then Electrophile (E+)4-Substituted-(2-Iodothiophen-3-yl)methanamine derivative wikipedia.orgorganic-chemistry.orgbaranlab.org

Cross-Coupling Reactions at the Carbon-Iodine Bond

The carbon-iodine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.comlibretexts.org this compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or their esters to introduce diverse substituents at the C2 position. nih.gov The reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis. libretexts.org

Reactants Catalyst Base Product Reference
This compound, Aryl/Heteroarylboronic acidPd(PPh3)4Na2CO3(2-Aryl/Heteroaryl-thiophen-3-yl)methanamine youtube.comyoutube.com
This compound, Aryl/Heteroarylboronic esterPdCl2(dppf)K3PO4(2-Aryl/Heteroaryl-thiophen-3-yl)methanamine youtube.comyoutube.com

The Heck reaction allows for the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. While less common for this specific substrate, the potential exists to couple this compound with various alkenes to introduce alkenyl groups at the C2 position.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. libretexts.orgresearchgate.net This reaction can be applied to this compound to synthesize 2-alkynylthiophene derivatives. These products are valuable intermediates for further transformations or for incorporation into conjugated systems. nih.govrsc.org

Reaction Coupling Partner Catalyst System Product Type Reference
Heck CouplingAlkenePd(OAc)2, PPh32-Alkenylthiophene derivative researchgate.net
Sonogashira CouplingTerminal AlkynePd(PPh3)4, CuI2-Alkynylthiophene derivative libretexts.orgnih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. youtube.comyoutube.com This reaction offers a complementary approach to Suzuki coupling, particularly when organozinc reagents are more readily available or offer different reactivity profiles. youtube.com

The Stille coupling utilizes organotin reagents to couple with organohalides in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like Suzuki and Negishi in many applications. youtube.com

Reaction Organometallic Reagent Catalyst Product Type Reference
Negishi CouplingOrganozinc (R-ZnX)Pd(PPh3)4 or NiCl2(dppe)2-Substituted thiophene derivative youtube.comyoutube.com
Stille CouplingOrganostannane (R-SnR'3)Pd(PPh3)42-Substituted thiophene derivative youtube.com

C-H Activation and Functionalization of the Thiophene Ring

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles. yale.eduuniv-rennes.fr For this compound, C-H activation can potentially occur at the C4 and C5 positions of the thiophene ring. The regioselectivity of this process is influenced by the directing effect of the aminomethyl group (or its protected form) and the inherent reactivity of the thiophene C-H bonds. Palladium-catalyzed C-H arylation, for instance, could provide access to polysubstituted thiophenes that are difficult to synthesize through traditional methods. nih.gov

Position Reaction Type Catalyst Potential Product Reference
C5Direct ArylationPd(OAc)25-Aryl-(2-Iodothiophen-3-yl)methanamine nih.govmdpi.com
C4Directed C-H FunctionalizationRh(III) catalyst4-Functionalized-(2-Iodothiophen-3-yl)methanamine yale.edu

Transformations of the Primary Methanamine Functional Group

Nucleophilic Reactivity in C-N and C-S Bond Formations

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character, making it reactive towards a variety of electrophiles. This reactivity is central to the formation of new C-N and C-S bonds, leading to the synthesis of amides, ureas, imines, and dithiocarbamates.

Amidation reactions involve the reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form amides. These reactions typically proceed under conditions that activate the carboxylic acid, facilitating nucleophilic attack by the amine. For instance, the use of coupling agents like triphenylphosphine (B44618) (PPh3) and iodine (I2) can facilitate amide bond formation. The sequence of reagent addition in these reactions can be critical to optimize the yield and chemoselectivity of the desired amide product. rsc.org

Ureation reactions involve the reaction of the primary amine with isocyanates or carbamoyl (B1232498) chlorides to yield urea (B33335) derivatives. These reactions are generally efficient and provide a straightforward route to compounds with potential biological activities.

Interactive Table: Representative Amidation and Ureation Reactions

ReactantReagentProduct Type
Carboxylic AcidCoupling Agent (e.g., PPh3/I2)Amide
Acyl ChlorideBase (e.g., Triethylamine)Amide
Isocyanate-Urea

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.comlibretexts.org The pH of the reaction medium is a critical parameter; a weakly acidic environment (around pH 4-5) is often optimal to facilitate both the initial nucleophilic attack and the subsequent dehydration step. libretexts.orglibretexts.org

Imines are valuable synthetic intermediates. wikipedia.org Their carbon-nitrogen double bond can undergo a variety of transformations:

Hydrolysis: Imines can be hydrolyzed back to the parent amine and carbonyl compound, a reaction that is often promoted by aqueous acid. masterorganicchemistry.com

Reduction: The C=N bond can be reduced using hydride reagents to afford secondary amines. masterorganicchemistry.com

Cycloaddition Reactions: Imines can participate as dienophiles or dipolarophiles in cycloaddition reactions, such as the Imine Diels-Alder reaction to form tetrahydropyridines or [2+2] cycloadditions with ketenes to produce β-lactams (Staudinger synthesis). wikipedia.org

Interactive Table: Imine Formation and Subsequent Reactions

ReactantReaction TypeProduct
Aldehyde/KetoneCondensationImine (Schiff Base)
ImineHydrolysis (H3O+)This compound + Aldehyde/Ketone
ImineReduction (e.g., NaBH4)Secondary Amine
Imine + DieneImine Diels-AlderTetrahydropyridine
Imine + KeteneStaudinger Synthesisβ-Lactam

The reaction of this compound with carbon disulfide (CS2) in the presence of a base leads to the formation of dithiocarbamate (B8719985) salts. These salts can then be reacted with various electrophiles, such as alkyl halides, to yield stable dithiocarbamate derivatives. researchgate.netorganic-chemistry.orgimpactfactor.org This multicomponent reaction is an efficient way to introduce a dithiocarbamate functional group, which is a known pharmacophore in various biologically active molecules. nih.gov The synthesis of novel dithiocarbamate derivatives is an active area of research for applications such as enzyme inhibition and antimicrobial agents. researchgate.netkjpupi.id

A general synthetic route involves a one-pot reaction of the amine, carbon disulfide, and an alkyl halide, often under mild and solvent-free conditions. organic-chemistry.org

Alkylation and Acylation Reactions for Amine Diversification

The primary amine can be further functionalized through alkylation and acylation reactions. N-alkylation can be achieved by reacting this compound with alkyl halides. Mono-alkylation can be favored by using specific reagents and controlling reaction conditions. organic-chemistry.org

Acylation, the introduction of an acyl group, is readily accomplished by treating the amine with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction provides a straightforward method for the synthesis of a wide variety of N-acyl derivatives.

Cyclization and Annulation Reactions Involving the Amine Moiety

The methanamine group, in conjunction with the thiophene ring, can participate in cyclization and annulation reactions to construct more complex heterocyclic systems. These intramolecular or intermolecular reactions can lead to the formation of fused ring systems with potential applications in materials science and medicinal chemistry. For example, the amine can act as a nucleophile in an intramolecular reaction to form a new ring fused to the thiophene core. The specific reaction pathways and resulting products depend on the nature of the other functional groups present in the molecule or the external reagents used.

Investigation of Intermolecular and Intramolecular Reactivity

The juxtaposition of a reactive aryl iodide and a primary amine within the same molecule imparts a fascinating dual reactivity to this compound. This allows for a variety of both intermolecular and intramolecular transformations, the outcomes of which are highly dependent on reaction conditions and the nature of any additional substituents.

Remote Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of the C-I bond in this compound is profoundly influenced by the electronic nature of substituents located elsewhere on the thiophene ring or on the aminomethyl group. These remote substituents can alter the electron density at the reaction center, thereby affecting the rates (kinetics) and equilibrium positions (thermodynamics) of chemical reactions.

Electronic Effects:

Electron-donating groups (EDGs) positioned at the 5-position of the thiophene ring, for instance, increase the electron density across the ring system. This strengthens the C-I bond, making oxidative addition in palladium-catalyzed cross-coupling reactions slower. Conversely, electron-withdrawing groups (EWGs) at the same position decrease the electron density, weaken the C-I bond, and thus accelerate the rate of oxidative addition.

Steric Effects:

Bulky substituents at the 4-position or on the aminomethyl group can sterically hinder the approach of reagents to the C-I bond, slowing down reaction rates. This is particularly relevant in transition metal-catalyzed reactions where the coordination of a bulky phosphine (B1218219) ligand-metal complex to the thiophene is a key step. rsc.org

The following table illustrates the hypothetical effect of different substituents at the 5-position on the relative rate of a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Substituent at 5-position Electronic Nature Expected Relative Rate
-OCH₃Electron-Donating0.8
-CH₃Electron-Donating0.9
-HNeutral1.0
-ClElectron-Withdrawing1.5
-NO₂Strongly Electron-Withdrawing2.5

This table presents illustrative data to demonstrate the concept of substituent effects and is not based on experimentally determined values for this specific compound.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of two distinct reactive sites in this compound—the C-I bond and the NH₂ group—necessitates careful control over reaction conditions to achieve the desired chemo- and regioselectivity.

Chemoselectivity:

In the context of intermolecular reactions, such as palladium-catalyzed cross-coupling reactions, the C-I bond is typically more reactive than the N-H bonds of the primary amine under standard conditions. nih.gov This allows for selective functionalization at the 2-position while leaving the aminomethyl group intact. For example, Sonogashira, Suzuki, or Heck coupling reactions can be performed to introduce new carbon-carbon bonds at the C-2 position.

However, under conditions that favor amination, such as the Buchwald-Hartwig amination, the aminomethyl group could potentially undergo N-arylation if a suitable aryl halide is present in the reaction mixture. The choice of catalyst, ligand, and base is therefore crucial in directing the reaction towards the desired outcome. rsc.org

Regioselectivity and Intramolecular Reactivity:

The proximity of the aminomethyl group to the iodo substituent opens up the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. For instance, under basic conditions or in the presence of a suitable catalyst, the nitrogen atom of the aminomethyl group can act as an internal nucleophile, displacing the iodine atom to form a thieno[3,2-c]pyrrole ring system.

The competition between this intramolecular pathway and intermolecular reactions can be controlled by several factors:

Concentration: High concentrations of external reagents favor intermolecular reactions, while dilute conditions can promote intramolecular cyclization.

Nature of the External Reagent: A highly reactive external nucleophile or coupling partner will likely outcompete the internal amine.

Catalyst System: The choice of ligand in a palladium-catalyzed reaction can influence the accessibility of the catalytic site, potentially favoring or disfavoring the intramolecular pathway. researchgate.net

The following table outlines potential reaction pathways and the conditions that would favor each, demonstrating the concept of chemo- and regioselectivity.

Reaction Type Reagents and Conditions Major Product Selectivity
Intermolecular C-C CouplingArylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃2-Aryl-3-(aminomethyl)thiopheneChemoselective for C-I bond
Intermolecular C-N Coupling (N-alkylation)Alkyl halide, Base3-((Alkylamino)methyl)-2-iodothiopheneChemoselective for N-H bond
Intramolecular CyclizationStrong, non-nucleophilic base (e.g., NaH), heatDihydrothieno[3,2-c]pyrroleIntramolecular reaction favored

This table is a conceptual illustration of how selectivity can be controlled and does not represent exhaustive experimental outcomes.

The synthesis of such fused systems is of significant interest as they form the core of various biologically active molecules. thieme.commdpi.com The ability to selectively direct the reactivity of this compound makes it a valuable precursor in the synthesis of complex molecular architectures.

Advanced Derivatization Strategies and Post Synthetic Modification of 2 Iodothiophen 3 Yl Methanamine

Strategic Modifications of the Methanamine Group

The primary amine functionality of (2-Iodothiophen-3-yl)methanamine serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthesis of Secondary and Tertiary Amine Derivatives

The primary amine of this compound can be readily converted to secondary and tertiary amines through N-alkylation. This transformation is typically achieved by reacting the amine with alkyl halides. For instance, direct alkylation using alkyl iodides, or allyl and benzyl (B1604629) bromides, in the presence of reagents like diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (TPP), can yield the corresponding tertiary amines in good to excellent yields without the formation of quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net This method is also amenable to solid-phase synthesis for creating combinatorial libraries. researchgate.net

Another approach involves the use of a protic solvent which can preferentially drive the formation of the desired tertiary amine over potential side products. google.com The choice of the alkylating agent, such as alkyl halides (R-X, where X = Cl, Br, I) or dialkyl sulfates, allows for the introduction of a wide range of hydrocarbyl or substituted hydrocarbyl groups. google.com

Table 1: Synthesis of Secondary and Tertiary Amine Derivatives

Reaction Type Reagents Product Type
N-Alkylation Alkyl Halides (e.g., MeI), DIAD, TPP Tertiary Amine
Direct Alkylation Cyclopropylmethylbromide, Protic Solvent Tertiary Amine

Conversion to Amides, Carbamates, and Other Nitrogen-Containing Functions

The nucleophilic nature of the methanamine group facilitates its conversion into a variety of other nitrogen-containing functional groups, most notably amides and carbamates.

Amide Formation: Amides can be synthesized by reacting this compound with acyl chlorides or anhydrides. A one-step conversion of carbamates to amides can also be achieved using acyl chlorides and sodium iodide. clockss.org This transformation proceeds through the formation of an intermediate that can be readily converted to the corresponding amide. clockss.org

Carbamate (B1207046) Formation: Carbamates, which can serve as protecting groups or as precursors for other functionalities, are synthesized from the primary amine. nih.gov A common method involves a three-component coupling of the amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate. organic-chemistry.org Alternatively, reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates provides a method for selective protection of amino groups. organic-chemistry.org Carbamates can also be converted back to amines or transformed into other derivatives, such as amidosulfones by reaction with the dianion of methyl phenyl sulfone. nih.govresearchgate.net

Table 2: Conversion to Amides and Carbamates

Starting Material Reagents Product
This compound Acyl Chloride (RCOCl) N-((2-Iodothiophen-3-yl)methyl)amide
This compound CO₂, Halide, Cs₂CO₃ (2-Iodothiophen-3-yl)methyl carbamate

Formation of Imine, Oxime, and Hydrazone Derivatives

Condensation of the primary amine with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is reversible and proceeds through a carbinolamine intermediate, which then eliminates water to form the C=N double bond of the imine. libretexts.orglibretexts.org The reaction rate is dependent on the pH of the medium. libretexts.org

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazines (R-NHNH₂) yields the corresponding oximes and hydrazones, respectively. These reactions follow a similar mechanism to imine formation. masterorganicchemistry.com The formation of these derivatives can be useful for purification or characterization, or as intermediates for further synthetic transformations. lumenlearning.com

Table 3: Formation of Imine and Related Derivatives

Reactant Product Type Key Feature
Aldehyde or Ketone Imine (Schiff Base) C=N double bond
Hydroxylamine Oxime C=N-OH group

Targeted Transformations at the Iodinated Thiophene (B33073) Core

The iodine atom on the thiophene ring is a versatile functional group that enables a range of powerful transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Halogen-Metal Exchange Reactions for Nucleophilic Substitutions

The carbon-iodine bond in this compound is susceptible to halogen-metal exchange reactions. This is a fundamental organometallic reaction where the iodine atom is swapped with a more electropositive metal, typically lithium. wikipedia.org This is commonly achieved by treating the iodo-thiophene with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. wikipedia.orgorgsyn.org

The exchange rate generally follows the trend I > Br > Cl, making the selective exchange of iodine possible in the presence of other halogens. wikipedia.org The resulting 2-lithio-3-(aminomethyl)thiophene is a potent nucleophile that can react with a wide variety of electrophiles to introduce new substituents at the 2-position of the thiophene ring. This method is particularly useful for forming new carbon-carbon bonds.

Synthesis of Highly Substituted Thiophene Systems via Cross-Coupling

The iodo-substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex aromatic systems. jcu.edu.au These reactions involve the coupling of the organo-iodide with an organometallic reagent. google.comyoutube.com It is important to note that the primary amine may require protection prior to these reactions to prevent interference with the catalyst or reagents.

Common cross-coupling reactions applicable to this system include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com

Stille Coupling: Coupling with an organotin reagent (organostannane). jcu.edu.auyoutube.com

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comnih.gov

Negishi Coupling: Coupling with an organozinc reagent. youtube.com

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. youtube.com

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a new carbon-nitrogen bond by coupling with an amine. youtube.com

These reactions provide a modular approach to synthesize a vast array of highly substituted thiophene derivatives by introducing aryl, vinyl, alkyl, alkynyl, and amino groups at the 2-position.

Table 4: Cross-Coupling Reactions at the Thiophene Core

Reaction Name Coupling Partner Catalyst System Introduced Substituent
Suzuki Coupling Organoboron Reagent Pd catalyst, Base Aryl, Vinyl, Alkyl
Stille Coupling Organotin Reagent Pd catalyst Aryl, Vinyl, Alkyl
Heck Coupling Alkene Pd catalyst, Base Substituted Alkene
Negishi Coupling Organozinc Reagent Pd catalyst Aryl, Vinyl, Alkyl
Sonogashira Coupling Terminal Alkyne Pd catalyst, Cu(I) co-catalyst Alkynyl

Rational Design and Synthesis of Advanced Derivatives for Specific Research Hypotheses

The strategic derivatization of this compound serves as a cornerstone for the exploration of novel chemical entities with tailored biological activities. The inherent reactivity of the iodo group and the nucleophilic nature of the methanamine moiety provide versatile handles for a multitude of chemical transformations. This allows for the rational design of advanced derivatives aimed at testing specific research hypotheses, particularly in the realms of kinase inhibition and receptor antagonism. The design process is often guided by computational modeling and a deep understanding of the target's structure and function, leading to the synthesis of compounds with optimized potency and selectivity.

A prevalent strategy in medicinal chemistry involves the use of virtual screening and structure-based design to identify novel scaffolds that can interact with specific biological targets. For instance, in the development of kinase inhibitors, the thiophene core can act as a scaffold to which various pharmacophoric groups are attached. The aim is to position these groups in a way that they can form key interactions with the ATP-binding site or allosteric pockets of the kinase.

One notable area of investigation is the development of inhibitors for the BRAF kinase, particularly the V600E mutant, which is implicated in a significant percentage of human cancers. nih.gov Following a hypothesis-driven approach, researchers have designed and synthesized series of N-(thiophen-2-yl) benzamide (B126) derivatives as potent BRAFV600E inhibitors. nih.gov Although not directly derived from this compound, the principles of their design are highly applicable. The thiophene ring serves as a central scaffold, with the benzamide moiety and other substituents explored to optimize interactions within the kinase's active site.

The following table illustrates the structure-activity relationships (SAR) of a series of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors, showcasing how systematic modifications can influence inhibitory activity. This provides a blueprint for how derivatives of this compound could be rationally designed and evaluated.

Compound IDR Group on BenzamideBRAF V600E IC50 (µM)
b40 3,5-dichloro0.21
b47 3-chloro-5-fluoro0.28
a1 Unsubstituted>10

Data sourced from studies on N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. nih.gov

Similarly, the rational design of derivatives targeting G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D3 receptor antagonists, provides another avenue for the application of this compound. The D3 receptor is a key target for the treatment of various neuropsychiatric disorders. nih.gov The design of selective D3 antagonists often involves the incorporation of a flexible scaffold that can interact with a secondary binding site on the receptor, thereby enhancing potency and selectivity over the D2 receptor.

In this context, analogs featuring a 4-(thiophen-2-yl)benzamide moiety have been synthesized and shown to exhibit high affinity and selectivity for the D3 receptor. nih.gov The thiophene ring plays a crucial role in orienting the molecule within the binding pocket. The derivatization of this compound could follow a similar logic, where the methanamine group is acylated with various substituted benzoic acids to generate a library of compounds for screening against the D3 receptor.

The table below presents binding affinity data for a selection of 4-(thiophen-2-yl)benzamide analogs at the D2 and D3 receptors, highlighting the impact of structural modifications on selectivity. This exemplifies the type of data-driven, rational design that could be applied to derivatives of this compound.

Compound IDSubstituent on BenzamideD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
9a 4-bromo1.2201167.5
9b 4-chloro2.515060
11a 4-methyl13.229022

Data sourced from studies on 4-(thiophen-2-yl)benzamide analogs as D3 receptor antagonists. nih.gov

The synthesis of these advanced derivatives from this compound would typically involve coupling reactions at the iodo position, such as Suzuki or Sonogashira reactions, to introduce diverse aryl or alkyl groups. The methanamine group can be readily acylated, alkylated, or used in reductive amination reactions to append a wide array of functional moieties. These post-synthetic modifications are guided by the specific research hypothesis, aiming to probe key interactions with the biological target and ultimately develop potent and selective pharmacological tools or therapeutic leads.

Advanced Characterization Techniques for Rigorous Structural Elucidation and Purity Assessment of 2 Iodothiophen 3 Yl Methanamine Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to the characterization of (2-Iodothiophen-3-yl)methanamine derivatives, offering a non-destructive means to probe the molecular structure.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

Multinuclear NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound in solution.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the parent compound, this compound, distinct signals are expected for the aminomethyl protons (-CH₂NH₂) and the two aromatic protons on the thiophene (B33073) ring. The thiophene protons, being in different electronic environments, would appear as two doublets due to spin-spin coupling. The chemical shift of the aminomethyl protons would be influenced by the adjacent amino group, while the ring protons' shifts are dictated by the electron-withdrawing iodine atom and the aminomethyl substituent. In deuterated chloroform (B151607) (CDCl₃), the thiophene protons are expected in the aromatic region (approx. 7.0-7.5 ppm), while the methylene (B1212753) (-CH₂) protons would likely appear around 3.9-4.2 ppm and the amine (-NH₂) protons as a broad singlet.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, four distinct signals are anticipated for the thiophene ring carbons and one for the aminomethyl carbon. The carbon atom bonded to iodine (C2) is expected to have a significantly low chemical shift (approx. 75-85 ppm) due to the heavy atom effect. The other ring carbons (C3, C4, C5) and the methylene carbon (-CH₂) would appear at characteristic chemical shifts influenced by their substituents. docbrown.infoyoutube.com Quaternary carbons, like C2 and C3, often show lower intensity peaks. youtube.com

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the aminomethyl group. The chemical shift would be characteristic of a primary amine, offering another layer of structural verification.

2D NMR Spectroscopy : Two-dimensional NMR techniques are crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment would show correlations between the two coupled protons on the thiophene ring, confirming their adjacent positions. libretexts.org It would also help to distinguish them from the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. wikipedia.org This would unequivocally link the ¹H signals of the thiophene protons and the methylene group to their corresponding ¹³C signals.

Table 1: Predicted NMR Data for this compound

Technique Nucleus Predicted Chemical Shift (ppm) Multiplicity / Correlation
¹H NMR Thiophene-H ~7.0-7.5 Doublet
¹H NMR -CH₂- ~3.9-4.2 Singlet/Triplet (coupling to NH₂)
¹H NMR -NH₂ Variable Broad Singlet
¹³C NMR C-I (C2) ~75-85 Singlet
¹³C NMR C-CH₂NH₂ (C3) ~145-150 Singlet
¹³C NMR Thiophene (C4) ~130-135 Singlet
¹³C NMR Thiophene (C5) ~125-130 Singlet
¹³C NMR -CH₂- ~40-45 Singlet
2D COSY H(ring)-H(ring) N/A Cross-peak expected
2D HSQC CH(ring)/C(ring) N/A Cross-peaks expected
2D HSQC CH₂/C(methylene) N/A Cross-peak expected

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

FTIR and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by probing its functional groups and skeletal structure.

FTIR Spectroscopy : The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

N-H stretching : The primary amine group (-NH₂) would show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H stretching : Aromatic C-H stretches from the thiophene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be just below 3000 cm⁻¹.

N-H bending : A scissoring vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹.

C=C stretching : Vibrations from the thiophene ring typically appear in the 1300-1500 cm⁻¹ region.

C-N stretching : This vibration for the aminomethyl group would likely be observed in the 1000-1250 cm⁻¹ range.

C-I stretching : The carbon-iodine bond vibration is expected at lower frequencies, typically in the 480-610 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms, which may be weak in the FTIR spectrum. nih.govrsc.org For this compound, the symmetric C-S-C stretching of the thiophene ring and the C-I stretch would be expected to give strong Raman signals. mdpi.comresearchgate.net The combination of FTIR and Raman provides a comprehensive vibrational profile for structural confirmation and purity assessment. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Technique
-NH₂ Asymmetric & Symmetric Stretch 3300-3500 FTIR
Thiophene C-H Stretch ~3100 FTIR/Raman
-CH₂- Stretch 2850-2960 FTIR/Raman
-NH₂ Bend (Scissoring) 1590-1650 FTIR
Thiophene C=C Ring Stretch 1300-1500 FTIR/Raman
C-N Stretch 1000-1250 FTIR

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for confirming the elemental composition of a molecule and studying its fragmentation pathways. nih.gov It provides a highly accurate mass measurement, typically to within 5 ppm, allowing for the unambiguous determination of the molecular formula. nih.govruc.dk For this compound (C₅H₆INS), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value.

Fragmentation analysis via techniques like MS/MS helps to piece together the molecular structure. Common fragmentation patterns for this compound would likely involve:

Loss of an iodine radical (•I).

Cleavage of the C-C bond between the thiophene ring and the aminomethyl group, leading to the formation of a tropylium-like ion or a CH₂NH₂⁺ fragment.

Fission of the thiophene ring itself.

The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the spectrum, but the presence of sulfur isotopes (³²S, ³³S, ³⁴S) must be considered for accurate formula determination.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems and heteroatoms. nih.gov Thiophene and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions. mdpi.com For this compound, the chromophore consists of the iodothiophene ring. The presence of the iodine atom and the aminomethyl group as auxochromes will influence the position and intensity of the absorption maxima (λ_max). One would expect to see characteristic absorption bands likely below 300 nm. doi.orgresearchgate.netresearchgate.net The position of these bands can be sensitive to the solvent polarity.

X-ray Crystallography for Definitive Solid-State Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural evidence. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govjuniperpublishers.com For this compound, a crystal structure would confirm the substitution pattern on the thiophene ring and reveal the conformation of the aminomethyl group relative to the ring. researchgate.net Furthermore, it would elucidate the packing of molecules in the crystal lattice, highlighting any hydrogen bonds involving the amine group, which are crucial for understanding the solid-state properties of the material. researchgate.net

Advanced Chromatographic and Separation Techniques

To ensure the purity of this compound and its derivatives, advanced chromatographic techniques are essential. These methods are used to separate the target compound from starting materials, by-products, and isomers.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column is a standard method for analyzing the purity of such compounds. A mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid to improve peak shape for the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. A UV detector set at one of the compound's absorption maxima would be used for detection.

Gas Chromatography (GC) : GC can be used for volatile derivatives. The primary amine may require derivatization (e.g., acetylation) to improve its thermal stability and chromatographic behavior. A mass spectrometer (MS) detector provides both separation and identification.

Thin-Layer Chromatography (TLC) : TLC is a quick and effective method for monitoring reaction progress and assessing purity. nih.gov A suitable solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine (B128534) to reduce tailing of the amine) would be used to separate the compound on a silica (B1680970) gel plate, with visualization under UV light.

Supercritical Fluid Chromatography (SFC) : SFC is a powerful separation technique that uses supercritical CO₂ as the main mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative for both analytical and preparative-scale separations of isomers and related compounds.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Iodothiophene (B115884)
bis(2-iodothiophen-3-yl)methanone
Trifluoroacetic acid
Acetonitrile
Methanol
Ethyl acetate
Hexane

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound derivatives. youtube.com The versatility of HPLC is significantly enhanced by employing advanced detectors such as UV-Vis, fluorescence, and mass spectrometry.

UV-Vis Detection:

Thiophene-based molecules, including this compound derivatives, inherently possess chromophores that absorb light in the ultraviolet-visible (UV-Vis) region, making UV-Vis detection a straightforward and robust method for their analysis. researchgate.net The absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification. The choice of wavelength is critical for sensitivity and selectivity; for instance, a fast HPLC-UV method for monitoring thiophenic compounds in liquid fuel utilized a detection wavelength of 231 nm. mdpi.com In some cases, the absorption maximum can be influenced by the solvent and the specific substituents on the thiophene ring. researchgate.net

Fluorescence Detection:

For enhanced sensitivity, fluorescence detection can be employed. While many thiophene-based materials exhibit fluorescence, the quantum yields can be low. rsc.org However, derivatization with a fluorescent tag can significantly improve detection limits. nih.gov For instance, derivatizing primary amines with reagents that introduce a fluorophore allows for detection at femtomole levels. nih.gov This approach is particularly useful when analyzing trace amounts of this compound derivatives.

Mass Spectrometry (MS) Detection:

Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of specificity and structural information. MS detection allows for the determination of the molecular weight of the eluting compounds and provides fragmentation patterns that can be used for structural elucidation. This is particularly valuable for identifying unknown impurities or degradation products. The electron impact mass spectra of thiophene derivatives show characteristic fragmentation patterns, often involving the cleavage of bonds adjacent to the thiophene ring. nih.gov

Interactive Data Table: HPLC Analysis Parameters for Thiophene Derivatives

ParameterUV-Vis DetectionFluorescence DetectionMass Spectrometry (MS)
Principle Measures the absorption of UV-Vis light by the analyte. youtube.comMeasures the emission of light from a fluorescent analyte after excitation. nih.govMeasures the mass-to-charge ratio of ionized analytes. nih.gov
Mobile Phase Typically a mixture of acetonitrile and water. mdpi.comDependent on the derivatizing agent and analyte. nih.govCompatible with volatile buffers like ammonium (B1175870) formate (B1220265) or acetate.
Stationary Phase Commonly a C18 reversed-phase column. mdpi.comC18 or other suitable reversed-phase columns. mdpi.comC18 or other suitable reversed-phase columns. mdpi.com
Detection Wavelength Typically in the range of 230-260 nm for thiophenes. mdpi.comExcitation and emission wavelengths are specific to the fluorophore. mdpi.comN/A
Sensitivity Moderate. nih.govHigh to very high. nih.govVery high. nih.gov
Selectivity Moderate. nih.govHigh. nih.govVery high. nih.gov
Structural Information Limited.Limited.Extensive (molecular weight and fragmentation). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Products

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. scirp.org However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity and tendency to interact with the stationary phase. iu.edu Derivatization is a crucial step to overcome these limitations by converting the primary amine into a less polar, more volatile, and more thermally stable derivative. nih.govresearchgate.net

Derivatization Techniques:

Several derivatization reagents are available for primary amines, with the most common being silylating and acylating agents. iu.eduresearchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu This reduces the polarity and increases the volatility of the analyte. nih.gov

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) introduce an acyl group, which also serves to decrease polarity and improve chromatographic peak shape. iu.edu Acylated derivatives are often more stable than their silylated counterparts. nih.gov

Other Reagents: Alkyl chloroformates, such as isobutyl chloroformate (IBCF), are also effective for derivatizing amines for GC-MS analysis. rsc.org

The choice of derivatization reagent depends on the specific properties of the this compound derivative and the desired analytical outcome. researchgate.net

GC-MS Analysis:

Once derivatized, the samples are injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies the separated components. The resulting mass spectra provide a unique fragmentation pattern for each compound, which can be compared to spectral libraries for identification. The mass spectra of thiophene derivatives are characterized by specific fragmentation patterns that aid in their identification. nih.govresearchgate.net

Interactive Data Table: GC-MS Derivatization and Analysis of Primary Amines

ParameterSilylation (e.g., BSTFA)Acylation (e.g., TFAA)Alkylation (e.g., IBCF)
Reagent Type Silylating agent. iu.eduAcylating agent. iu.eduAlkylating agent. rsc.org
Reaction Replaces active hydrogens with a trimethylsilyl (TMS) group. iu.eduIntroduces an acyl group. iu.eduForms a carbamate (B1207046) derivative. rsc.org
Volatility of Derivative Increased. researchgate.netIncreased. researchgate.netIncreased. rsc.org
Stability of Derivative Generally good, but can be sensitive to moisture. nih.govOften more stable than silyl (B83357) derivatives. nih.govGood stability. rsc.org
Chromatographic Performance Significantly improved peak shape and resolution. iu.eduDrastic improvements in chromatographic behavior. iu.eduSuccessful derivatization and analysis. rsc.org
Mass Spectral Features Characteristic fragments from the TMS group.Characteristic fragments from the acyl group.Characteristic fragments from the carbamate group.

Computational Chemistry and Theoretical Investigations of 2 Iodothiophen 3 Yl Methanamine

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (2-Iodothiophen-3-yl)methanamine. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other species. mdpi.com

For this compound, the HOMO is expected to be located primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom of the methanamine group, which possesses a lone pair of electrons. The LUMO, conversely, is anticipated to be centered on the carbon-iodine bond, given the electronegativity of the iodine atom and the polarizability of the C-I bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational studies on similar thiophene derivatives have shown that the nature and position of substituents significantly influence the energies of the frontier orbitals. researchgate.netresearchgate.netacs.org For instance, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for Substituted Thiophenes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thiophene-6.51.27.7
2-Aminothiophene-5.81.06.8
2-Iodothiophene (B115884)-6.70.87.5
This compound (Predicted)-6.20.97.1
Note: The data for thiophene, 2-aminothiophene, and 2-iodothiophene are representative values from computational studies. The data for this compound is a hypothetical prediction for illustrative purposes.

The distribution of electron density within this compound can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. These computational tools highlight the electron-rich and electron-poor regions of a molecule, which is essential for predicting its interaction with electrophiles and nucleophiles. epstem.net

In this compound, the nitrogen atom of the methanamine group and the sulfur atom in the thiophene ring are expected to be regions of high electron density (negative electrostatic potential) due to the presence of lone pairs of electrons. The iodine atom, being highly electronegative, will also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amine group and the carbon atom attached to the iodine will likely be electron-deficient (positive electrostatic potential). researchgate.net

ESP maps are valuable for understanding non-covalent interactions, such as hydrogen bonding, which can influence the molecule's physical properties and its binding to biological targets. mdpi.com

The thiophene ring is an aromatic system, a property that contributes significantly to its stability. derpharmachemica.com The aromaticity of the thiophene ring in this compound can be assessed computationally through methods such as Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of bond lengths.

Mechanistic Studies of Key Reactions

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathways, identifying transition states, and calculating energy profiles, researchers can gain a detailed understanding of how reactions proceed and how to optimize them.

For this compound, several reactions are of synthetic interest, including nucleophilic substitution at the carbon bearing the iodine atom and reactions involving the amine functionality. Transition state analysis can be employed to study the mechanisms of these reactions in detail. iastate.edu

For example, in a nucleophilic substitution reaction, computational methods can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry and energy of this transition state provide insights into the reaction's feasibility and kinetics. By mapping the entire reaction pathway, from reactants to products via the transition state, a comprehensive understanding of the reaction mechanism can be achieved. acs.org

Energy profile calculations provide a quantitative measure of the energy changes that occur during a chemical reaction. researchgate.net By calculating the relative energies of reactants, intermediates, transition states, and products, a reaction energy diagram can be constructed.

This information is crucial for optimizing synthetic procedures. For instance, if a reaction has a high activation energy barrier, computational studies might suggest alternative pathways with lower barriers, or they could help in designing a catalyst that stabilizes the transition state. For the synthesis of this compound itself, energy profile calculations could be used to compare different synthetic routes and identify the most energetically favorable and, therefore, potentially highest-yielding approach. unito.itacs.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are indispensable computational techniques for exploring these aspects.

Conformational Analysis:

The conformational landscape of this compound is primarily defined by the rotation around the C3-C(methanamine) single bond. This rotation dictates the spatial orientation of the aminomethyl group relative to the thiophene ring. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are well-suited for identifying stable conformers and the energy barriers separating them. researchgate.net

For this compound, a scan of the potential energy surface by systematically rotating the dihedral angle C2-C3-C(methanamine)-N would likely reveal several local energy minima. These minima would correspond to staggered conformations of the aminomethyl group with respect to the thiophene ring substituents. The presence of the bulky iodine atom at the C2 position is expected to create significant steric hindrance, influencing the relative energies of the conformers. It is hypothesized that the most stable conformer will be one where the amine group is oriented away from the iodine atom to minimize steric clash.

Hypothetical relative energies for the stable conformers of this compound, as would be determined by DFT calculations, are presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-C3-Cα-N) Relative Energy (kcal/mol)
A (Anti-periplanar) ~180° 0.00
B (Gauche) ~60° 1.5 - 2.5
C (Gauche) ~-60° 1.5 - 2.5
D (Syn-periplanar) ~0° > 5.0 (unstable)

Note: These values are illustrative and would require specific DFT calculations for confirmation.

The "Anti-periplanar" conformer, where the nitrogen atom is positioned furthest from the iodine, is predicted to be the global minimum. The "Gauche" conformers would likely be slightly higher in energy, while the "Syn-periplanar" conformer, with the amine group eclipsing the iodine, would be significantly destabilized by steric repulsion.

Molecular Dynamics Simulations:

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. rsc.org MD simulations of this compound, likely performed in a solvent to mimic physiological or reaction conditions, would reveal the flexibility of the thiophene ring and the aminomethyl side chain.

Such simulations could track the transitions between different conformational states, providing information on the timescales of these events. For instance, the residence time in the most stable "Anti-periplanar" conformation and the frequency of transitions to the "Gauche" states could be quantified. Furthermore, MD simulations can illuminate the role of non-bonded interactions, such as hydrogen bonding between the amine group and a solvent, in stabilizing certain conformations. Studies on similar heterocyclic systems have shown that the environment can significantly influence the deactivation pathways of excited states, a process that can be explored with non-adiabatic MD simulations. nih.govresearchgate.netrsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. hhu.de

For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated for the lowest energy conformer. The predicted chemical shifts would be compared to experimental data to validate the computed structure. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or the presence of multiple conformers in solution. A hypothetical comparison of predicted and experimental NMR data is shown in Table 2.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H (ppm) Experimental ¹H (ppm) Predicted ¹³C (ppm) Experimental ¹³C (ppm)
H4 7.10 - 7.20 7.15 128.0 - 129.0 128.5
H5 7.40 - 7.50 7.45 130.0 - 131.0 130.5
CH₂ 3.80 - 3.90 3.85 45.0 - 46.0 45.5
NH₂ 1.50 - 1.70 1.60 - -
C2 - - 90.0 - 92.0 91.0
C3 - - 140.0 - 142.0 141.0
C4 - - 128.0 - 129.0 128.5
C5 - - 130.0 - 131.0 130.5

Note: These values are illustrative and based on general trends for substituted thiophenes. beilstein-journals.orgchemicalbook.comyoutube.comnmrdb.org

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these modes. psu.edu The calculated vibrational spectrum for the most stable conformer of this compound would be expected to show characteristic peaks for the C-H, N-H, C-S, and C-I stretching and bending vibrations.

Table 3: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
N-H stretch (asymmetric) 3350 - 3400 Medium
N-H stretch (symmetric) 3250 - 3300 Medium
C-H stretch (aromatic) 3100 - 3150 Weak
C-H stretch (aliphatic) 2850 - 2950 Medium
C=C stretch (thiophene) 1400 - 1500 Strong
N-H bend 1580 - 1650 Medium
C-S stretch 650 - 750 Medium
C-I stretch 500 - 600 Strong

Note: These values are illustrative and based on typical frequency ranges for these functional groups. nih.govnih.gov

Applications of 2 Iodothiophen 3 Yl Methanamine As a Strategic Component in Complex Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Systems

The presence of both an electrophilic site (the carbon-iodine bond) and a nucleophilic/base-catalyzing site (the aminomethyl group) on the thiophene (B33073) core makes (2-Iodothiophen-3-yl)methanamine a powerful tool for synthesizing a variety of heterocyclic compounds.

Synthesis of Multi-substituted Thiophenes and Their Fused Analogues

The iodine atom on the thiophene ring of this compound serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. This allows for the creation of multi-substituted thiophenes with tailored electronic and steric properties. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the 2-position of the thiophene ring. researchgate.netnih.gov

Furthermore, the aminomethyl group can participate in cyclization reactions, leading to the formation of fused thiophene analogues. These fused systems, such as thieno[3,2-b]thiophene, are of significant interest due to their extended π-conjugation and potential applications in organic electronics. beilstein-journals.org The synthesis of these fused structures often involves intramolecular reactions where the aminomethyl group or a derivative thereof reacts with a suitably positioned functional group, which can be introduced via the iodo substituent.

Incorporation into Structurally Diverse Benzoxazine (B1645224) Resins

This compound, and more commonly its non-iodinated parent compound 2-thiophenemethylamine (B147629), serves as a key amine component in the synthesis of novel benzoxazine monomers. nih.govresearchgate.net These monomers are precursors to polybenzoxazines, a class of high-performance thermosetting polymers with exceptional thermal stability, low water absorption, and high char yield. itu.edu.trnih.gov

The synthesis typically involves a Mannich condensation reaction of a phenolic compound, paraformaldehyde, and the thiophene-containing amine. nih.govmdpi.com The incorporation of the thiophene moiety into the benzoxazine structure has been shown to influence the polymerization behavior and enhance the thermal properties of the resulting polybenzoxazine. For example, the thiophene ring can participate in the crosslinking reaction, leading to a lower polymerization temperature compared to traditional benzoxazines. nih.gov

Studies have shown that polybenzoxazines derived from thiophene-containing amines exhibit outstanding thermal stability. researchgate.netresearchgate.net For instance, a polybenzoxazine derived from daidzein (B1669772) and 2-thiophenemethylamine demonstrated a high carbon residue rate of 62.8% and a low heat release capacity, indicating excellent thermal stability and flame retardancy. nih.govmdpi.com

Table 1: Thermal Properties of a Thiophene-Containing Polybenzoxazine (poly(Dd-tma)) mdpi.com

PropertyValue
5% Decomposition Temperature (Td5)326 °C
10% Decomposition Temperature (Td10)384 °C
Char Yield (Yc) at 800 °C62.8%
Heat Release Capacity (HRC)33 J/gK
Total Heat Release (THR)5 KJ/g

Construction of Biheteroaryls and Polyaromatic Systems

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of biheteroaryls and larger polyaromatic systems. nih.govnih.gov Biheteroaryls, which consist of two directly connected heterocyclic rings, are important structural motifs in many pharmaceuticals and organic electronic materials. nih.gov

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organotin reagents), and Negishi coupling (with organozinc reagents) can be utilized to couple the this compound moiety with other (hetero)aryl systems. beilstein-journals.orgresearchgate.net This modular approach allows for the systematic construction of a wide variety of biheteroaryl and polyaromatic structures with precisely controlled connectivity. The aminomethyl group can be retained in the final product or modified to further tune the molecule's properties. ucla.edu

Role in the Development of Advanced Materials

The unique electronic properties of the thiophene ring make this compound and its derivatives attractive precursors for the development of advanced organic materials with applications in electronics and optoelectronics. semanticscholar.org

Precursor for Conjugated Polymers and Conductive Materials

Thiophene-based polymers, such as polythiophene and its derivatives, are a well-established class of conjugated polymers known for their electrical conductivity and stability. semanticscholar.org The ability to functionalize this compound through its iodo and aminomethyl groups allows for the synthesis of novel monomers that can be polymerized to create tailored conjugated polymers.

The iodine atom can be replaced by other groups that facilitate polymerization, or it can be used to introduce side chains that enhance solubility and processability of the final polymer. beilstein-journals.org The resulting conjugated polymers can exhibit semiconducting or conducting properties, making them suitable for applications in various electronic devices. scilit.com

Application in Organic Solar Cells and Electroluminescent Diodes

Thiophene derivatives are essential components in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). semanticscholar.orgnih.gov In organic solar cells, thiophene-based materials are often used as the electron-donor component in the active layer due to their excellent charge transport properties. researchgate.netsemanticscholar.org The ability to tune the electronic properties of the thiophene unit through substitution is crucial for optimizing the performance of these devices.

In OLEDs, thiophene-containing molecules can function as emitters, charge-transporting materials, or host materials. researchgate.net The incorporation of thiophene units can influence the emission color, efficiency, and stability of the OLED. beilstein-archives.org For instance, donor-acceptor molecules containing a thiophene linker have been successfully used as emitters in solution-processed OLEDs, demonstrating high efficiency. beilstein-archives.org The versatility of this compound as a building block allows for the synthesis of novel thiophene-based materials with optimized properties for use in next-generation organic solar cells and electroluminescent diodes.

Utility in Ligand Design for Catalysis

The development of novel ligands is a cornerstone of modern catalysis. The electronic properties and geometry of a ligand are crucial in dictating the efficiency and selectivity of a metal catalyst. Thiophene-based ligands have gained significant attention due to their unique electronic nature and their ability to coordinate with a variety of transition metals. acs.orgscholaris.ca this compound serves as a valuable precursor for a range of chelating ligands, where both the aminomethyl group and the thiophene ring can participate in metal coordination.

The primary amine of this compound can be readily functionalized to generate a variety of bidentate and tridentate ligands. For instance, reaction with salicylaldehyde (B1680747) derivatives would yield Schiff base ligands, where the imine nitrogen and the phenolic oxygen can coordinate to a metal center. The sulfur atom of the thiophene ring can also participate in coordination, leading to ligands with unique bite angles and electronic properties.

Furthermore, the iodo-substituent at the 2-position of the thiophene ring offers a powerful handle for post-synthetic modification of the ligand scaffold. This allows for the fine-tuning of the ligand's steric and electronic properties through well-established cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions. researchgate.netresearchgate.netlongdom.orgyoutube.comnih.gov For example, a Suzuki coupling could introduce a bulky aryl group, thereby creating a more sterically hindered catalytic pocket, which could enhance enantioselectivity in asymmetric catalysis. Similarly, a Sonogashira coupling could be employed to introduce an alkyne moiety, which could be further functionalized or used to create extended conjugated systems within the ligand framework.

The resulting thiophene-containing ligands can be used to prepare a variety of metal complexes with potential applications in catalysis. For example, manganese complexes with thiophene-based ligands have shown catalytic activity in oxidation reactions. nih.gov Similarly, palladium complexes with thiophene-based ligands are active in cross-coupling reactions. nih.gov The ability to systematically modify the ligand structure derived from this compound provides a powerful tool for optimizing catalytic performance.

Table 1: Potential Ligand Architectures from this compound and Their Catalytic Applications

Ligand TypeSynthetic Strategy from this compoundPotential Catalytic Application
Schiff Base LigandsCondensation with substituted salicylaldehydes.Oxidation reactions, asymmetric synthesis.
Amine-Phosphine LigandsReaction with chlorophosphines.Cross-coupling reactions, hydrogenation.
N-Heterocyclic Carbene (NHC) PrecursorsFunctionalization of the amine followed by cyclization.A variety of catalytic transformations. scholaris.ca
Pincer LigandsMulti-step synthesis involving functionalization of the amine and cross-coupling at the iodo-position.Dehydrogenation, C-H activation.

Contribution to Multi-Component Reactions and Cascade Processes for Molecular Complexity

Multi-component reactions (MCRs) and cascade processes are powerful strategies in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govtandfonline.com The bifunctional nature of this compound makes it an ideal candidate for participation in such transformations, enabling the generation of significant molecular diversity.

The primary amine functionality of this compound allows it to act as the amine component in a variety of MCRs. For instance, in the Ugi four-component reaction, it can be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate complex α-acylamino carboxamides. frontiersin.orgnih.govwikipedia.org The resulting Ugi adducts would incorporate the 2-iodothiophen-3-ylmethyl moiety, which can be further functionalized via the iodo group. Similarly, in the Passerini three-component reaction, the corresponding aldehyde or ketone derived from this compound could be used with a carboxylic acid and an isocyanide to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.orgnih.govnih.gov

The presence of both the amine and the iodo group on the same scaffold opens up the possibility of designing novel cascade reactions. A hypothetical cascade sequence could involve an initial MCR, such as the Ugi reaction, followed by an intramolecular palladium-catalyzed cyclization. For example, if the carboxylic acid component in an Ugi reaction contains a terminal alkyne, the resulting product could undergo an intramolecular Sonogashira coupling between the iodo-substituent and the alkyne, leading to the formation of a fused heterocyclic system. This approach would allow for the rapid assembly of complex, polycyclic structures in a highly efficient manner.

Another important MCR where thiophene derivatives play a key role is the Gewald reaction, which is used to synthesize highly substituted 2-aminothiophenes. researchgate.netnih.govscispace.comresearchgate.netarkat-usa.org While this compound itself is already a substituted thiophene, its structural motifs can be incorporated into more complex structures through other MCRs.

Table 2: Hypothetical Multi-Component and Cascade Reactions Involving this compound

Reaction TypeReactants with this compoundPotential Product Class
Ugi ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acylamino carboxamides with a 2-iodothiophene (B115884) moiety. frontiersin.orgnih.gov
Passerini Reaction (using the corresponding aldehyde)Carboxylic Acid, Isocyanideα-Acyloxy amides with a 2-iodothiophene moiety. wikipedia.orgorganic-chemistry.org
Ugi-Sonogashira CascadeAldehyde, Alkyne-containing Carboxylic Acid, IsocyanideFused thieno-lactams or other polycyclic heterocycles.
Pictet-Spengler Reaction (using the corresponding aldehyde)Tryptamine or other electron-rich arenesThiophene-annulated tetrahydro-β-carbolines.

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing (2-Iodothiophen-3-yl)methanamine? A: A typical route involves nucleophilic substitution or metal-catalyzed iodination of thiophene derivatives. For example, substituting a halogen (e.g., bromine) at the 2-position of thiophene with iodine using NaI/CuI systems in polar solvents like DMF. Subsequent functionalization of the 3-position with an aminomethyl group via reductive amination or Gabriel synthesis may follow. Hydrochloride salts are often isolated for stability (e.g., 1-(2-iodothiophen-3-yl)methanamine hydrochloride) .

Advanced Synthesis

Q: How can reaction conditions be optimized to achieve high purity (>98%) of this compound? A: Optimize parameters such as:

  • Temperature : Controlled heating (60–80°C) to minimize side reactions.
  • Catalyst : Use CuI with ligands (e.g., 1,10-phenanthroline) for efficient iodination.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Monitor progress via TLC or HPLC, and confirm purity by NMR and mass spectrometry .

Basic Characterization

Q: Which spectroscopic techniques are critical for characterizing this compound? A: Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the thiophene ring and amine group (e.g., δ ~3.8 ppm for CH₂NH₂).
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 650 cm⁻¹ (C-I stretch).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (expected m/z ~254).
  • Elemental Analysis : Validate C, H, N, and I content .

Advanced Data Analysis

Q: How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved? A: Contradictions may arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

  • Use 2D NMR (COSY, HSQC) to assign signals unambiguously.
  • Compare experimental data with computational predictions (DFT-based chemical shift calculators).
  • Recrystallize the compound to remove impurities and reacquire spectra in deuterated DMSO or CDCl₃ .

Safety & Handling

Q: What are the recommended safety protocols for handling this compound? A:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • Storage : Keep in airtight, amber glass containers at 2–8°C. Desiccate to prevent hydrolysis.
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Stability & Degradation

Q: How does this compound degrade under varying pH and temperature conditions? A:

  • Acidic/alkaline conditions : Hydrolysis of the C-I bond may occur, releasing HI. Monitor via iodometric titration.
  • Thermal stability : Decomposes above 150°C; store below 25°C.
  • Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation. Conduct accelerated stability studies (40°C/75% RH) for long-term storage guidelines .

Applications in Drug Design

Q: What makes this compound a valuable building block in medicinal chemistry? A: The iodine atom serves as a handle for late-stage functionalization (e.g., Suzuki coupling). The aminomethyl group enables conjugation to pharmacophores (e.g., via amide bonds). It has been used in kinase inhibitor scaffolds and serotonin receptor modulators. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .

Crystallographic Analysis

Q: What challenges arise in crystallizing this compound, and how are they addressed? A: Challenges include low solubility and polymorphism. Solutions:

  • Solvent screening : Use mixed solvents (e.g., methanol/dichloromethane).
  • Crystallization aids : Add seed crystals or use slow evaporation.
  • Software : Refine structures using SHELXL for accurate disorder modeling of the iodine atom .

Analytical Method Development

Q: How to validate an HPLC method for quantifying this compound in reaction mixtures? A:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/0.1% TFA in water (70:30).
  • Detection : UV at 220 nm (λmax for aromatic/amine groups).
    Validate parameters: linearity (R² > 0.99), LOD/LOQ (<0.1 µg/mL), and recovery (>95%) .

Computational Modeling

Q: How can molecular dynamics (MD) simulations predict the behavior of this compound in solution? A:

  • Force fields : Use GAFF or OPLS-AA for organic molecules.
  • Solvation models : Explicit solvent (e.g., water, DMSO) with periodic boundary conditions.
  • Outputs : Analyze radial distribution functions for solute-solvent interactions and diffusion coefficients. Compare with experimental NMR relaxation times .

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